5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine
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Overview
Description
5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine: is a heterocyclic organic compound featuring a pyridine ring substituted with a chlorine atom at the 5-position, a dimethylaminomethyl group at the 6-position, and an amino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 2-amino-5-chloropyridine.
Dimethylaminomethylation: The introduction of the dimethylaminomethyl group can be achieved through a Mannich reaction. This involves the reaction of 2-amino-5-chloropyridine with formaldehyde and dimethylamine under acidic conditions.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with hydrochloric acid as the catalyst. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the synthesis of 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine would follow similar steps but on a larger scale. Continuous flow reactors might be employed to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and safety in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The amino group at the 2-position can participate in oxidation and reduction reactions, potentially forming imines or amines with different oxidation states.
Mannich Reaction: As mentioned in the preparation methods, the compound can be synthesized via a Mannich reaction, which is a form of nucleophilic addition.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chlorine atom with other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can oxidize the amino group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can reduce imines back to amines.
Major Products
Substitution Products: Depending on the nucleophile used, products can include ethers, thioethers, or other substituted pyridines.
Oxidation Products: Oxidation can yield nitroso or nitro derivatives.
Reduction Products: Reduction typically yields secondary or tertiary amines.
Scientific Research Applications
Chemistry
Building Block: 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with pyridine derivatives.
Medicine
Drug Development: Its structure makes it a candidate for the development of pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Industry
Agrochemicals: The compound can be used in the synthesis of agrochemicals, such as pesticides or herbicides, due to its ability to interact with biological systems.
Mechanism of Action
The mechanism by which 5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine exerts its effects depends on its target. In enzyme inhibition, the compound may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The dimethylaminomethyl group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with the enzyme.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloropyridine: Lacks the dimethylaminomethyl group, making it less versatile in certain synthetic applications.
6-[(dimethylamino)methyl]pyridin-2-amine: Lacks the chlorine atom, which can affect its reactivity and binding properties.
5-chloro-2-aminopyridine: Similar structure but without the dimethylaminomethyl group, limiting its potential interactions.
Uniqueness
5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine is unique due to the presence of both the chlorine atom and the dimethylaminomethyl group. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
1344099-43-9 |
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Molecular Formula |
C8H12ClN3 |
Molecular Weight |
185.65 g/mol |
IUPAC Name |
5-chloro-6-[(dimethylamino)methyl]pyridin-2-amine |
InChI |
InChI=1S/C8H12ClN3/c1-12(2)5-7-6(9)3-4-8(10)11-7/h3-4H,5H2,1-2H3,(H2,10,11) |
InChI Key |
OMGPCVZFDNSBRV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC(=N1)N)Cl |
Purity |
95 |
Origin of Product |
United States |
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